Big gastrin
Description
Structure
2D Structure
Properties
CAS No. |
53988-98-0 |
|---|---|
Molecular Formula |
C132H194N40O49S |
Molecular Weight |
3157.3 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C132H194N40O49S/c1-66(2)45-84(169-125(214)78-27-34-92(175)156-78)120(209)147-54-96(179)143-60-103(186)158-75(25-32-90(135)173)117(206)152-64-106(189)171-42-15-23-88(171)131(220)150-56-98(181)140-51-93(176)139-52-94(177)141-58-100(183)155-68(4)116(205)168-86(48-112(199)200)121(210)148-55-97(180)142-59-102(185)157-73(21-11-13-40-133)122(211)161-74(22-12-14-41-134)123(212)162-76(26-33-91(136)174)119(208)153-65-107(190)172-43-16-24-89(172)132(221)151-57-99(182)144-61-104(187)159-79(29-36-109(193)194)124(213)164-81(31-38-111(197)198)127(216)165-80(30-37-110(195)196)126(215)163-77(28-35-108(191)192)118(207)149-63-101(184)154-67(3)115(204)146-53-95(178)145-62-105(188)160-85(47-70-50-138-72-20-10-9-19-71(70)72)129(218)166-82(39-44-222-5)128(217)170-87(49-113(201)202)130(219)167-83(114(137)203)46-69-17-7-6-8-18-69/h6-10,17-20,50,66-68,73-89,138H,11-16,21-49,51-65,133-134H2,1-5H3,(H2,135,173)(H2,136,174)(H2,137,203)(H,139,176)(H,140,181)(H,141,177)(H,142,180)(H,143,179)(H,144,182)(H,145,178)(H,146,204)(H,147,209)(H,148,210)(H,149,207)(H,150,220)(H,151,221)(H,152,206)(H,153,208)(H,154,184)(H,155,183)(H,156,175)(H,157,185)(H,158,186)(H,159,187)(H,160,188)(H,161,211)(H,162,212)(H,163,215)(H,164,213)(H,165,216)(H,166,218)(H,167,219)(H,168,205)(H,169,214)(H,170,217)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)/t67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
RZIMNEGTIDYAGZ-HNSJZBNRSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C6CCC(=O)N6 |
sequence |
XLGGQGPGGGGADGGKKQGPGGEEEEGAGGWMDF |
Synonyms |
ig gastrin big-big gastrin gastrin 34 gastrin 52 gastrin 71 gastrin-34 human gastrin-52 gastrin-71 glycine-extended gastrin 34 pro-gastrin progastrin progastrin (1-80) |
Origin of Product |
United States |
Scientific Research Applications
Big gastrin (G-34) is a peptide hormone comprised of 34 amino acids that is produced by G cells, primarily in the gastric mucosa, but also in smaller amounts in the small intestine, pancreas, and pituitary gland . It is a member of the gastrin family of hormones, which also includes G-17 (little gastrin) and other forms . Gastrin plays a key role in regulating gastric acid secretion and gastrointestinal functions .
Physiological Roles of this compound
Gastric Acid Secretion this compound stimulates parietal cells in the stomach to secrete hydrochloric acid (HCl), which is essential for digestion . The binding of gastrin to CCK2/gastrin receptors on parietal cells triggers this secretion .
Histamine and Pepsinogen Release In addition to stimulating acid secretion, this compound influences the release of histamine and pepsinogen, further aiding in the digestive process .
Gastrointestinal Motility this compound affects gastrointestinal motility . It interacts with cholecystokinin (CCK) and gastrin receptors, which are G protein-coupled receptors (GPCRs), to influence digestive functions .
Trophic Effects Gastrin has trophic effects on the gastric mucosa, promoting the growth and maintenance of the stomach lining .
This compound in Research
Zollinger-Ellison Syndrome The overproduction of this compound by gastrinomas (tumors) leads to Zollinger-Ellison syndrome, characterized by excessive gastric acid secretion and peptic ulcers .
Responses to Foods After a meal, this compound is one of the predominant forms of gastrin found in circulation . Studies have shown that the concentration of G-34 increases in both duodenal and gastric ulcer patients after eating, with levels significantly higher than in healthy individuals .
Gastrinoma Research this compound has been isolated from human gastrinoma and hog antral mucosa .
Acid Secretory Responses When infused intravenously into dogs, G-34 produced slightly higher acid secretory responses than G-17. However, about five times greater increments in molar concentrations of G-34 than of G-17 were required to produce the same rate of acid secretion .
Pharmacokinetics
The half-life of this compound (G-34) is longer than that of little gastrin (G-17). In dogs, the disappearance half-time is approximately 15 minutes for this compound, compared to about 2.1 minutes for heptadecapeptide gastrin . In humans, the half times of the G-34 preparations averaged 15.8 min and the half times of the G-17 preparations averaged 3.2 min .
Clinical Significance
Diagnostic Marker this compound levels can be measured in serum to diagnose conditions such as Zollinger-Ellison syndrome and to assess gastric acid secretion abnormalities .
Comparison with Similar Compounds
Molecular and Functional Characteristics
The table below summarizes key differences between G-34 and other gastrin isoforms:
Clinical and Pathological Implications
Measurement Challenges
Antibody cross-reactivity complicates gastrin assays. For example, antisera Gas8 and RCS8 yield divergent G-34 measurements due to differences in specificity . Chromatography is required to distinguish isoforms .
Disease Associations
- Hypertrophic Pyloric Stenosis (HPS): Elevated G-34 levels correlate with hypersecretion of gastric acid, suggesting impaired feedback regulation .
- Colon Cancer : Gastrin gene products (including G-34 and G-17) drive tumorigenesis; antisense RNA targeting gastrin suppresses cancer growth .
- Zollinger-Ellison Syndrome: G-34 is the major circulating form, but G-17 dominates in gastrinomas, highlighting tissue-specific processing .
Preparation Methods
Solid-Phase Synthesis Approaches
Fmoc-Based Strategy
The fluoren-9-ylmethoxycarbonyl (Fmoc) solid-phase method has become a cornerstone for synthesizing sulfated peptides like big gastrin. Kitagawa et al. developed a protocol using Fmoc-Tyr(SO$$_3$$Na)-OH as a building block, directly incorporated into the peptide chain anchored on 2-chlorotrityl resin. This resin was selected for its stability under basic conditions and compatibility with Fmoc deprotection. Critical to this approach was the use of orthogonal protecting groups: tert-butyl (tBu) for serine hydroxyl groups and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine guanidino moieties. These groups provided sufficient acid stability during iterative deprotection cycles while minimizing side reactions.
A key challenge was preventing desulfation during trifluoroacetic acid (TFA)-mediated cleavage. Kinetic studies revealed that desulfation follows first-order kinetics with an activation enthalpy of 110.5 kJ·mol$$^{-1}$$, making it highly temperature-dependent. By conducting cleavage at 0°C for 15–18 hours in 90% aqueous TFA, desulfation was limited to <15%, enabling the synthesis of human this compound-II in ~10% yield.
Table 1: Solid-Phase Synthesis Parameters for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Resin | 2-Chlorotrityl | |
| Sulfated Building Block | Fmoc-Tyr(SO$$_3$$Na)-OH | |
| Cleavage Conditions | 90% TFA, 0°C, 15–18 hours | |
| Yield (this compound-II) | ~10% |
Fragment Condensation Strategies
Protected Fragment Assembly
An alternative strategy involves synthesizing this compound via fragment condensation. Wünsch and colleagues divided the 34-residue peptide into six protected segments: 1–8, 9–14, 15–20, 21–22, 23–27, and 28–34. Tertiary alcohol-based protecting groups (e.g., tBu for acidic residues and benzyloxycarbonyl for lysine) were employed to ensure maximum side-chain protection during fragment assembly. The Wünsch-Weygand condensation method, utilizing dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), minimized racemization at coupling sites.
Post-condensation deprotection involved sequential treatment with TFA and hydrogenolysis, followed by ion-exchange chromatography on DEAE-Sephadex A-25. The final product exhibited 50% higher biological activity than natural little gastrin-I, underscoring the efficacy of this approach.
Table 2: Fragment Condensation Efficiency
| Fragment Range | Coupling Reagents | Purification Method | Biological Activity Increase | |
|---|---|---|---|---|
| 1–34 | DCC/HOBt | Ion-exchange chromatography | 50% |
Sulfation and Post-Synthetic Modifications
Tyrosine sulfation at position 12 (Tyr$$^{12}$$) is critical for this compound’s receptor binding. Early methods struggled with sulfate lability during acidic cleavage, but advances in pre-sulfated tyrosine derivatives resolved this. Fmoc-Tyr(SO$$_3$$Na)-OH allows direct incorporation during solid-phase synthesis, bypassing the need for post-synthetic sulfation. Comparative studies show that sulfated this compound-II synthesized via this method retains >85% sulfation after purification.
Analytical and Purification Techniques
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) remains the gold standard for purity assessment. Ion-exchange chromatography is critical for separating sulfated and non-sulfated variants, as demonstrated by the 15% desulfated peptide fraction observed in solid-phase syntheses.
Q & A
Q. What are the major molecular forms of gastrin, and how do they differ in physiological roles?
Gastrin exists in multiple isoforms: G-34 ("big gastrin"), G-17 ("little gastrin"), and smaller forms like G-14 and G-12. G-34 dominates in circulation during fasting, while G-17 is the primary postprandial form, secreted after meals . The C-terminal pentagastrin sequence (shared with cholecystokinin) is critical for bioactivity, but potency varies: G-17 is ~5x stronger than G-34 in acid stimulation .
Q. How do antibody cross-reactivities complicate gastrin measurement in immunoassays?
Antibodies vary in specificity for sulfated/non-sulfated forms and molecular sizes. For example, G-17 shows 75–85% cross-reactivity with G-34 in some antisera, leading to overestimation of bioactive gastrin . Chromatographic separation (e.g., gel filtration) is recommended to resolve isoforms before radioimmunoassay .
Q. What experimental models are used to study gastrin's acid-stimulating effects?
Canine gastric fistula/Heidenhain pouch models are classic systems. Equimolar infusions of G-34 and G-17 reveal that G-34 requires 5x higher serum concentrations to match G-17's acid output, reflecting differences in receptor binding efficiency .
Advanced Research Questions
Q. How do pharmacokinetic differences between G-34 and G-17 influence experimental design?
G-34 has a longer half-life (37–42 min vs. 3–6 min for G-17) due to slower renal clearance, requiring prolonged infusions to achieve steady-state serum levels. In contrast, G-17 requires frequent dosing to maintain biological effects . Researchers must adjust dosing protocols based on the gastrin form studied.
Q. Why do gastrinoma tumors predominantly secrete G-17, despite G-34 being the major circulating form?
In Zollinger-Ellison syndrome, tumors process progastrin preferentially into G-17 (73% of tumor content vs. 18% in serum). This suggests tumor-specific post-translational modification pathways, potentially involving impaired conversion of G-17 to G-34 .
Q. How do conflicting data on gastrin bioactivity arise from methodological differences?
Studies reporting G-34 as "less potent" than G-17 often measure bioactivity per serum concentration (endogenous dose), whereas equimolar exogenous doses show similar potency. This discrepancy highlights the need to standardize potency metrics (serum levels vs. administered doses) .
Q. What molecular mechanisms link gastrin overexpression to gastric cancer progression?
G-17/G-34 bind CCK-2 receptors, activating MAPK/ERK and PI3K/Akt pathways to promote proliferation. Co-immunoprecipitation studies reveal interactions with mitochondrial proteins like Annexin A2, which inhibit apoptosis in gastric cancer cells .
Methodological Considerations
Q. How can researchers resolve discrepancies in gastrin isoform quantification?
- Chromatography : Separate isoforms via gel filtration or HPLC before immunoassay .
- Antibody validation : Use antisera with known cross-reactivity profiles (e.g., Gas8: 75% G-34 cross-reactivity) .
- Tryptic digestion : Convert G-34 to G-17 to quantify total progastrin derivatives .
Q. What in vivo/in vitro models best capture gastrin's dual roles in physiology and pathology?
- In vivo : Knockout mice (e.g., Gast⁻/⁻) or hypergastrinemic models (e.g., H⁺/K⁺-ATPase mutants) .
- In vitro : Gastric cancer cell lines (e.g., SGC7901) transfected with gastrin vectors to study proliferation/apoptosis .
Data Contradictions & Analysis
Q. Why do some studies report G-34 as a minor contributor to acid secretion despite its abundance?
Although G-34 constitutes ~82% of circulating gastrin in Zollinger-Ellison patients, its lower receptor affinity means it contributes <50% of acid-stimulating activity. Bioactivity correlates with isoform-specific clearance rates and receptor binding kinetics .
Key Research Findings Table
*Potency relative to equimolar doses or serum increments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
